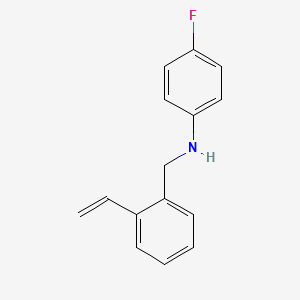

4-Fluoro-N-(2-vinylbenzyl)aniline

Description

4-Fluoro-N-(2-vinylbenzyl)aniline is a fluorinated aniline derivative featuring a vinylbenzyl substituent on the nitrogen atom. The compound’s structure combines a fluorophenyl group (electron-withdrawing) with a vinylbenzyl moiety (electron-rich and polymerizable), suggesting applications in coordination chemistry, catalysis, or materials science.

Properties

Molecular Formula |

C15H14FN |

|---|---|

Molecular Weight |

227.28 g/mol |

IUPAC Name |

N-[(2-ethenylphenyl)methyl]-4-fluoroaniline |

InChI |

InChI=1S/C15H14FN/c1-2-12-5-3-4-6-13(12)11-17-15-9-7-14(16)8-10-15/h2-10,17H,1,11H2 |

InChI Key |

XQWLBTBGVDBMSV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1CNC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 4-Fluoro-N-(2-Vinylbenzyl)Aniline

Nucleophilic Alkylation of 4-Fluoroaniline

A direct method involves the alkylation of 4-fluoroaniline with 2-vinylbenzyl halides (e.g., chloride or bromide). The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic benzyl carbon:

$$

\text{4-Fluoroaniline} + \text{2-Vinylbenzyl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Optimization Insights :

- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing intermediates.

- Base Choice : Sodium carbonate (Na₂CO₃) in DMSO achieves 70–79% yields in analogous alkylations, minimizing side reactions.

- Temperature Control : Reactions are typically conducted at 25–35°C to prevent polymerization of the vinyl group.

Challenges :

Protection-Deprotection Strategy

Adapting methodologies from nitroaniline syntheses, this approach protects the amine prior to alkylation:

Acetylation of 4-Fluoroaniline

The amine is acetylated using acetic anhydride to form N-acetyl-4-fluoroaniline:

$$

\text{4-Fluoroaniline} + (\text{CH₃CO})₂O \rightarrow \text{N-Acetyl-4-fluoroaniline} + \text{CH₃COOH}

$$

Conditions : Reflux in acetic acid (90°C, 3–5 hrs) achieves 83% yield.

Alkylation with 2-Vinylbenzyl Halides

The protected amine reacts with 2-vinylbenzyl chloride under basic conditions:

$$

\text{N-Acetyl-4-fluoroaniline} + \text{2-Vinylbenzyl Chloride} \xrightarrow{\text{Na₂CO₃, DMSO}} \text{N-Acetyl-4-fluoro-N-(2-vinylbenzyl)aniline}

$$

Yield : ~78% under optimized DMSO/Na₂CO₃ conditions.

Deprotection via Acidic Hydrolysis

The acetyl group is removed using hydrochloric acid:

$$

\text{N-Acetyl-4-fluoro-N-(2-vinylbenzyl)aniline} \xrightarrow{\text{HCl, MeOH}} \text{this compound} + \text{CH₃COOH}

$$

Efficiency : Yields up to 73% after crystallization with petroleum ether.

Reductive Amination Pathways

While less common, reductive amination between 4-fluoroaniline and 2-vinylbenzaldehyde offers an alternative route:

$$

\text{4-Fluoroaniline} + \text{2-Vinylbenzaldehyde} \xrightarrow{\text{NaBH₄}} \text{this compound}

$$

Limitations :

Industrial-Scale Considerations

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Complexity |

|---|---|---|---|

| Direct Alkylation | 70–79 | Moderate | Low |

| Protection-Deprotection | 73–78 | High | Moderate |

| Reductive Amination | <50 | Low | High |

Key Observations :

Challenges and Mitigation Strategies

Vinyl Group Polymerization

Solutions :

Regioselectivity in Alkylation

- Steric hindrance from the ortho-vinyl group favors monoalkylation, avoiding bis-adducts.

Emerging Techniques

Photoinduced Difluoroalkylation

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2-vinylbenzyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted anilines with different functional groups.

Scientific Research Applications

4-Fluoro-N-(2-vinylbenzyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-vinylbenzyl)aniline involves its interaction with molecular targets through various pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The vinyl group can participate in polymerization reactions, contributing to the compound’s utility in material science.

Comparison with Similar Compounds

Key Observations:

Synthetic Routes :

- Schiff base analogs (e.g., 4-Fluoro-N-(4-hydroxybenzylidene)aniline) are synthesized via condensation of aldehydes and anilines .

- Reductive amination (e.g., N-(4-fluorobenzyl)aniline) offers high yields under mild conditions using Pd/NiO catalysts .

- Hydroamination strategies (e.g., 4-Fluoro-N-(1-phenylethyl)aniline) employ transition-metal catalysts like PdI₂ .

Structural Features: Planarity vs. Non-planarity: Schiff bases exhibit significant dihedral angles (e.g., 50.52° in 4-Fluoro-N-(4-hydroxybenzylidene)aniline), while FDEABA’s extended conjugation enhances nonlinear optical activity .

Functional Applications: Coordination Chemistry: Schiff bases serve as ligands due to modifiable electronic and steric profiles . Materials Science: FDEABA’s optical properties highlight fluorinated anilines’ role in photonic devices .

Physicochemical and Spectroscopic Comparisons

NMR Data :

Thermal Stability :

- FDEABA exhibits thermal stability up to 200°C, attributed to its rigid conjugated structure .

Q & A

Basic Research Question

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 6.9–7.3 ppm), the fluorine-coupled carbon (δ 157.6 ppm, JC-F = 239 Hz), and vinyl protons (δ 5.0–5.5 ppm) .

- Mass spectrometry (ESI-MS) : A molecular ion peak at m/z ~242 [M+H]<sup>+</sup> confirms the molecular formula C15H14FN .

- FTIR : Stretching vibrations for C-F (1220 cm<sup>−1</sup>) and N-H (3350 cm<sup>−1</sup>) validate functional groups .

What strategies address unexpected byproducts in Buchwald-Hartwig amination during the synthesis of this compound?

Advanced Research Question

Unexpected products (e.g., double sulfonamides ) may form due to competing pathways. Mitigation strategies include:

- Precatalyst screening : Use of Xantphos or BINAP ligands reduces side reactions .

- Stoichiometric adjustments : Limiting aryl halide equivalents prevents over-amination.

- Reaction monitoring : TLC or in-situ IR tracks intermediate formation, enabling early termination if deviations occur .

How can researchers investigate the bioactivity of this compound derivatives in neurological assays?

Advanced Research Question

Analogous fluorinated anilines (e.g., 4-Fluoro-N-(4-sulfamoylbenzyl)benzene sulfonamide) are studied via:

- Behavioral assays : Locomotor activity tests in murine models assess neuroactivity (e.g., nicotine sensitization attenuation) .

- Biochemical profiling : HPLC quantifies striatal adenosine levels to link structural modifications to pharmacological effects .

- Receptor docking studies : Molecular modeling (AutoDock, Schrödinger) predicts interactions with targets like dopamine receptors .

What crystallographic tools are recommended for analyzing the solid-state structure of this compound?

Advanced Research Question

- Software : SHELXL (for refinement) and WinGX (for data processing) resolve anisotropic displacement parameters .

- ORTEP visualization : Generates thermal ellipsoid plots to confirm molecular geometry .

- Twinned data handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in crystals .

How do electronic effects of the vinylbenzyl group influence the reactivity of this compound in further functionalization?

Advanced Research Question

The electron-rich vinyl group activates the aniline nitrogen for electrophilic substitution. Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.